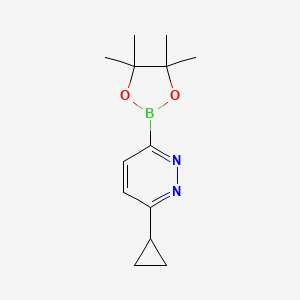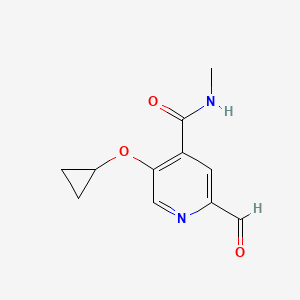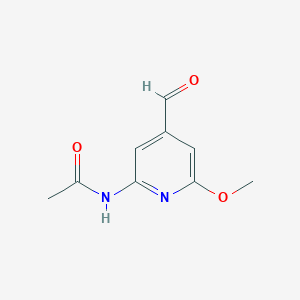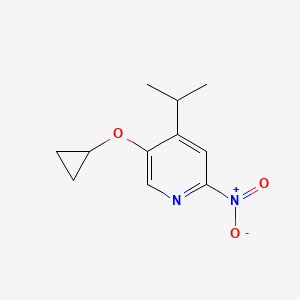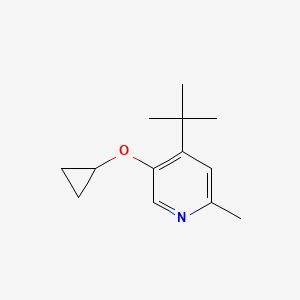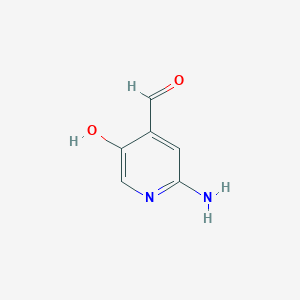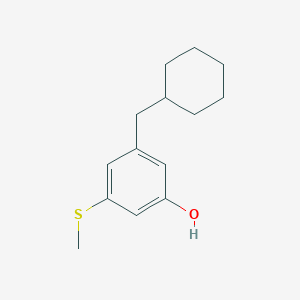
3-(Cyclohexylmethyl)-5-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethyl)-5-(methylthio)phenol is an organic compound that belongs to the class of phenols It features a cyclohexylmethyl group and a methylthio group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-(methylthio)phenol typically involves the following steps:
Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkylating agent.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the phenol ring with a methylthio group, often using a thiolating agent such as methylthiol.
Coupling Reactions: The final step involves coupling the cyclohexylmethyl group and the methylthio group to the phenol ring under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Cyclohexylmethyl)-5-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
科学的研究の応用
3-(Cyclohexylmethyl)-5-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclohexylmethyl)-5-(methylthio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and exert various effects.
類似化合物との比較
Similar Compounds
3-Methylphenol:
4-Methylphenol:
2-Methylphenol: Ortho-Cresol, another isomer with different properties.
Uniqueness
3-(Cyclohexylmethyl)-5-(methylthio)phenol is unique due to the presence of both cyclohexylmethyl and methylthio groups, which confer distinct chemical and biological properties compared to other methylphenols
特性
分子式 |
C14H20OS |
|---|---|
分子量 |
236.37 g/mol |
IUPAC名 |
3-(cyclohexylmethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-14-9-12(8-13(15)10-14)7-11-5-3-2-4-6-11/h8-11,15H,2-7H2,1H3 |
InChIキー |
IMQWOQIDRRFHHM-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


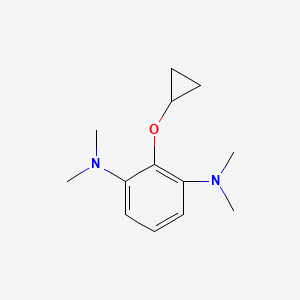
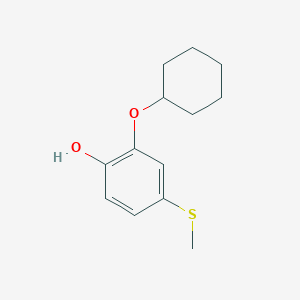
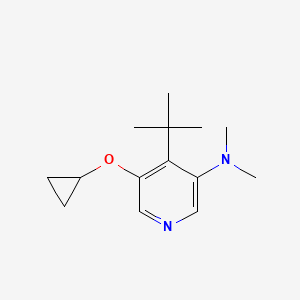
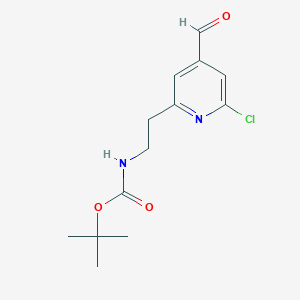

![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)
